Lithium;2-methyl-3-oxo-1,2-oxazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

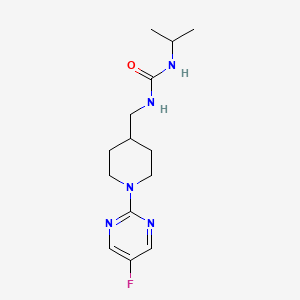

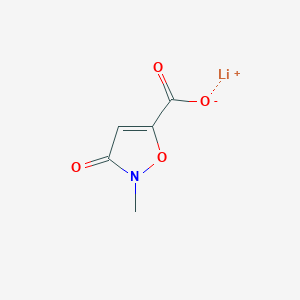

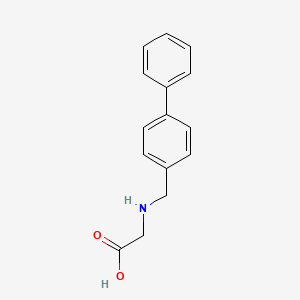

“Lithium;2-methyl-3-oxo-1,2-oxazole-5-carboxylate” is a chemical compound with the CAS Number: 2413874-82-3 . It has a molecular weight of 149.03 .

Molecular Structure Analysis

The molecular formula of “Lithium;2-methyl-3-oxo-1,2-oxazole-5-carboxylate” is C5H4LiNO4. The InChI code is 1S/C5H5NO4.Li/c1-6-4(7)2-3(10-6)5(8)9;/h2H,1H3,(H,8,9);/q;+1/p-1 .Aplicaciones Científicas De Investigación

Selective Lithiation Methods

- Synthesis of Phorboxazole Nucleus : A study by Evans et al. (1999) developed a method for the selective lithiation of 2-methyloxazoles, demonstrating its application in the synthesis of pivotal bond constructions relevant to phorboxazole, a complex marine natural product. This selective formation of 2-(lithiomethyl)oxazole was achieved using diethylamine as a proton source, facilitating the equilibration of the kinetically formed 5-lithiooxazole to its more stable counterpart (Evans, Cee, Smith, & Santiago, 1999).

Applications in Heterocycle Synthesis

- Synthesis of Pyrazolo[1,5-a]pyridines : Kishore et al. (1999) described the preparation of lithium 5-lithiomethyl-3-methylpyrazole-1-carboxylate and its reaction with α-oxoketene dithioacetals to produce substituted and annelated pyrazolo[1,5-a]pyridines, showcasing a novel method for constructing this heterocyclic framework (Kishore, Reddy, Suresh, Ila, & Junjappa, 1999).

Intramolecular Reactions for Herbicide Precursors

- Preparation of Bicyclic Herbicide Precursors : A study by Liepa et al. (1992) explored the intramolecular Stork-Danheiser kinetic alkylation reactions of methyl 1-(haloalkyl)-3-methoxy-5-oxocyclohex-3-ene-1-carboxylate derivatives, highlighting a synthetic pathway towards bicyclic compounds that can serve as herbicide precursors (Liepa, Wilkie, Winkler, & Winzenberg, 1992).

Birch Reduction Applications

- Specific 3-Oxocyclohexenecarboxylic Acids Synthesis : Webster and Silverstein (1987) reported an efficient method for synthesizing specific 3-oxocyclohexenecarboxylic acids through the Birch reduction of m-anisic acid. This method allows for the production of these compounds, which are useful dienophiles and photoreagents, under controlled conditions (Webster & Silverstein, 1987).

Safety and Hazards

Propiedades

IUPAC Name |

lithium;2-methyl-3-oxo-1,2-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4.Li/c1-6-4(7)2-3(10-6)5(8)9;/h2H,1H3,(H,8,9);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHCFFLMHKWVAC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN1C(=O)C=C(O1)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4LiNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;2-methyl-3-oxo-1,2-oxazole-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-((4-(2-phenoxyacetyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2635340.png)

![ethyl 4-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate](/img/structure/B2635343.png)

![(1S,2S,6R,7R)-Tricyclo[5.2.1.02,6]decan-3-ol](/img/structure/B2635350.png)

![4-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinazoline](/img/structure/B2635352.png)

![4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid](/img/structure/B2635358.png)

![ethyl N-{2-cyano-2-[2-(4-fluorophenyl)hydrazono]acetyl}carbamate](/img/structure/B2635359.png)

![2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2635361.png)